
3-Iodotoluene
Vue d'ensemble
Description
3-Iodotoluene, also known as 1-iodo-3-methylbenzene, is an aryl iodide based on toluene in which one aromatic hydrogen atom is replaced with an iodine atom . It is a clear colorless to slightly yellow liquid .
Synthesis Analysis
A common laboratory route to this compound proceeds from toluene, which is treated with a mixture of iodine and nitric acid in an electrophilic aromatic substitution .Molecular Structure Analysis
The molecular formula of this compound is C7H7I . The structure includes a methyl group (CH3) and an iodine atom attached to a benzene ring .Chemical Reactions Analysis
This compound has been used in the preparation of indene derivatives . It can also undergo various reactions due to the presence of the iodine atom, which can be replaced in reactions such as the Ullmann coupling .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.604 . It has a boiling point of 80-82 °C at 10 mmHg and a density of 1.698 g/mL at 25 °C .Applications De Recherche Scientifique
3-Iodotoluene, a derivative of iodotoluene, has diverse applications in scientific research, particularly in the field of organic synthesis and material science. The following paragraphs detail specific applications, excluding information related to drug use, dosage, and side effects.
Applications in Organic Synthesis
One significant application of derivatives of this compound, such as p-iodotoluene difluoride, is in α-oxygen functionalization of β-dicarbonyl compounds. This process allows the introduction of various oxygen-containing functionalities like tosyloxy, mesyloxy, acetoxy, and others under mild conditions, making it a versatile tool in organic synthesis (Yu, Tian, & Zhang, 2010). Additionally, iodotoluene difluoride plays a role in the iodofluorination of alkenes and alkynes, a method useful in adding functional groups to these compounds (Conte, Panunzi, & Tingoli, 2006).
Material Science and Chemical Analysis
In material science, this compound and its isomers have been studied for their dissociation dynamics. These studies offer insights into the behavior of molecular ions and their photodissociation and metastable ion decomposition, which are crucial for understanding chemical reactions at the molecular level (Choe & Kim, 1991). Furthermore, derivatives like p-iodotoluene difluoride have been employed in the catalytic fluorination of 1,3-dicarbonyl compounds, demonstrating their utility in chemical synthesis (Kitamura, Muta, & Kuriki, 2013).
Mécanisme D'action
Target of Action
3-Iodotoluene, also known as 1-Iodo-3-methylbenzene, is an aryl iodide based on toluene Like other iodotoluenes, it may interact with various organic compounds during chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its participation in chemical reactions as a precursor to many organic building blocks . The iodine atom in this compound can be replaced by other groups in nucleophilic substitution reactions, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
Iodotoluenes like this compound are known to be precursors in the synthesis of various organic compounds . For example, the methyl group of o-iodotoluene and p-iodotoluene may be oxidized using potassium permanganate to form 2-iodobenzoic acid and 4-iodobenzoic acid, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. As a precursor to many organic building blocks, its primary role is in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the rate and direction of the chemical reactions it participates in .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Iodotoluene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as a substrate for enzymes that catalyze halogenation reactions. The iodine atom in this compound can form halogen bonds with amino acid residues in proteins, influencing the protein’s structure and function. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, leading to the formation of reactive intermediates that can further react with cellular components .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. This compound can also affect the expression of genes involved in detoxification processes, stress responses, and metabolic pathways. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of biomolecules, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The iodine atom in this compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. The degradation products of this compound can have different biological activities, potentially leading to changes in its effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on the animals. As the dosage increases, the compound can exhibit threshold effects, where specific biological responses are triggered. High doses of this compound can lead to toxic or adverse effects, such as organ damage, oxidative stress, and inflammation. These effects are dose-dependent and can vary based on the duration of exposure and the animal species used in the studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular components. The metabolic pathways of this compound can also involve conjugation reactions with glutathione, glucuronic acid, or sulfate, resulting in the formation of more water-soluble metabolites that can be excreted from the body. The interactions of this compound with these enzymes and cofactors can influence the overall metabolic flux and levels of metabolites within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles. Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within cells. These interactions can affect the localization and accumulation of this compound, influencing its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound can be directed to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. It can also localize to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
1-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPISYURGTGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060809 | |
| Record name | m-Iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625-95-6 | |
| Record name | 3-Iodotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-iodo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-IODOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H574IR35G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Iodotoluene a valuable compound in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards metalation. This allows for the direct functionalization of the aromatic ring, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. [] For instance, it can be efficiently converted into a diheteroaryl manganese reagent, which readily reacts with benzaldehydes to form alcohols. [] This approach offers a powerful tool for synthesizing complex molecules with potential applications in various fields.
Q2: Can you provide an example of how this compound is used in synthesizing complex molecules?
A2: A study demonstrated the use of this compound in synthesizing a substituted benzophenone derivative. [] First, this compound was reacted with a manganese base (tmp2Mn x 2 MgCl2 x 4 LiCl) to form a diaryl manganese reagent. This intermediate then underwent a copper-catalyzed allylation with 3-bromocyclohexene, ultimately yielding the desired polyfunctional benzophenone. [] This example highlights the potential of this compound in multi-step synthesis of complex structures.
Q3: Are there any studies investigating the binding properties of this compound?
A3: Yes, this compound has been used as a ligand in studying protein-ligand interactions. For example, researchers investigated its binding to the L99A mutant of T4 lysozyme. [] This complex served as a model system to explore challenges in calculating absolute binding free energies using alchemical simulations, particularly focusing on the impact of order/disorder transitions. []
Q4: How does the structure of this compound affect its binding to the L99A mutant of T4 lysozyme?
A4: While specific structural details of the interaction aren't provided in the research, the studies highlight that the binding and unbinding of this compound to the L99A mutant can lead to order/disorder transitions within the protein structure. [] These transitions pose challenges for accurately calculating binding free energies using computational methods. This suggests that the size and shape of this compound, along with its interactions with specific amino acid residues, likely play a role in these observed transitions.
Q5: What are the implications of understanding order/disorder transitions in the context of drug design?
A6: Understanding order/disorder transitions induced by ligands like this compound is crucial for accurate computational drug design. [] These transitions can significantly impact the accuracy of calculated binding free energies, which are essential parameters in predicting drug potency. [] Therefore, developing improved alchemical simulation methods that account for such transitions is vital for developing more effective drug candidates.
Q6: Is there any information available about the safety profile of this compound?
A7: The available research primarily focuses on the synthetic applications and biophysical interactions of this compound. [, , ] Detailed toxicological data and information regarding its safety profile are not available in the provided research abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



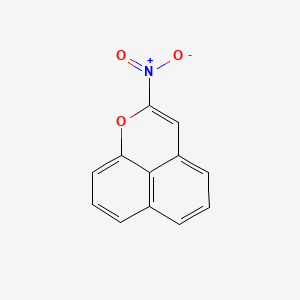

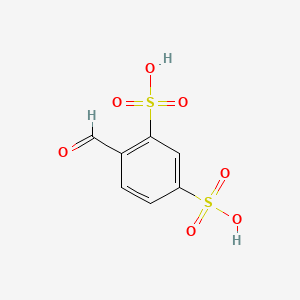
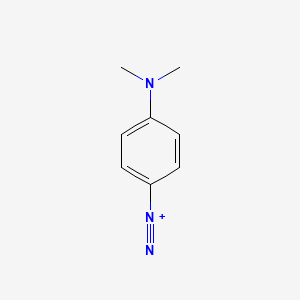

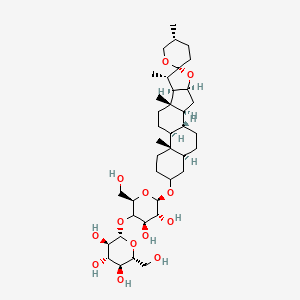
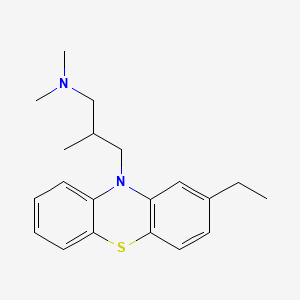
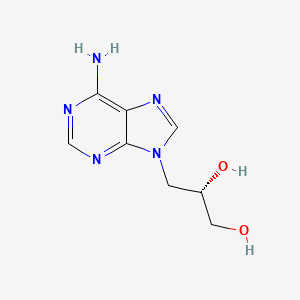
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)
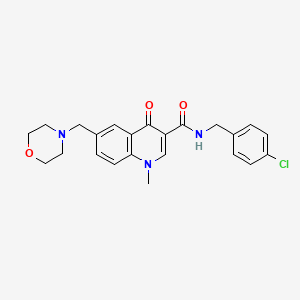

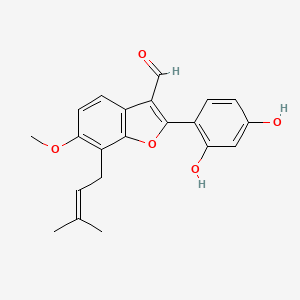
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)
